

Technical Guide: 2-Bromobenzyl Alcohol Mass Spectrometry Fragmentation

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Compound of Interest

Compound Name: 2-Bromobenzyl alcohol

CAS No.: 18982-54-2

Cat. No.: B097588

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Executive Summary

2-Bromobenzyl alcohol presents a distinct mass spectral signature defined by the lability of the carbon-bromine bond and the stability of the resulting oxygenated carbocations.^[1] While the molecular ion (

) is clearly identifiable due to the characteristic bromine isotope pattern, the spectrum is dominated by the loss of the halogen atom.

Key Diagnostic Features:

- Molecular Ion:
186 and 188 (1:1 ratio).
- Base Peak: Typically
79 (Hydrocarbon fragment) or
107 (Loss of Br), depending on source energy.^[1]
- Primary Neutral Loss: Homolytic cleavage of Br^[1]• (Loss of 79/81 Da).^{[2][3]}

The Molecular Ion & Isotopic Signature

The most immediate confirmation of **2-bromobenzyl alcohol** is the "twin tower" molecular ion cluster.^[1] Unlike chlorinated compounds (3:1 ratio), brominated compounds exhibit a nearly 1:1 ratio due to the natural abundance of isotopes

(50.7%) and

(49.3%).^{[1][2][4]}

Ion Identity	m/z	Relative Abundance (Approx)	Origin
	186	100% (normalized)	
	188	98%	
	187	~7.7%	isotope contribution



Critical Insight: If the 186:188 ratio deviates significantly from 1:1, suspect interference or a non-brominated isobaric contaminant.

Primary Fragmentation Pathways

The fragmentation is driven by the weakness of the

bond relative to the aromatic ring stability, and the resonance stabilization of the resulting daughter ions.^[1]

Pathway A: Dehalogenation (The Dominant Route)

The cleavage of the Carbon-Bromine bond is the primary fragmentation event.^[1] The loss of a bromine radical (

) generates the Hydroxytropylium ion (

107).[1]

- Mechanism:

- Observation: A strong singlet peak at

107).[1] The isotopic doublet disappears here, confirming the loss of bromine.

- Stability: The

107 ion is resonance-stabilized.[1][5] While initially formed as a hydroxybenzyl cation, it rapidly rearranges to the seven-membered hydroxytropylium structure, a hallmark of benzyl alcohol derivatives.[1]

Pathway B: The "Ortho Effect" & Secondary Fragmentation

Unlike meta- or para- isomers, **2-bromobenzyl alcohol** possesses a substituent in the ortho position.[1] While the steric bulk of bromine can influence fragmentation, the classic "ortho effect" (loss of water via a 6-membered transition state) is often outcompeted by the loss of the weakly bound bromine.

However, the

107 ion further fragments to

79.

- Transition:

107

79.

- Identity of m/z 79: It is crucial to note that

79 is NOT the bromine ion in this context.[1] It is the hydrocarbon fragment

(protonated benzene ring or cyclohexadienyl cation).[1]

- Proof: If

79 were

, you would see an equal peak at

81.^[1]^[2] In the spectrum of **2-bromobenzyl alcohol**,

79 is often the base peak, while

81 is negligible.^[1]

Pathway C: Loss of Hydroxyl Radical

A minor pathway involves the loss of the

group or water.^[1]

- Loss of OH (

): Yields

169/171.^[6] This retains the bromine atom, preserving the 1:1 doublet pattern.

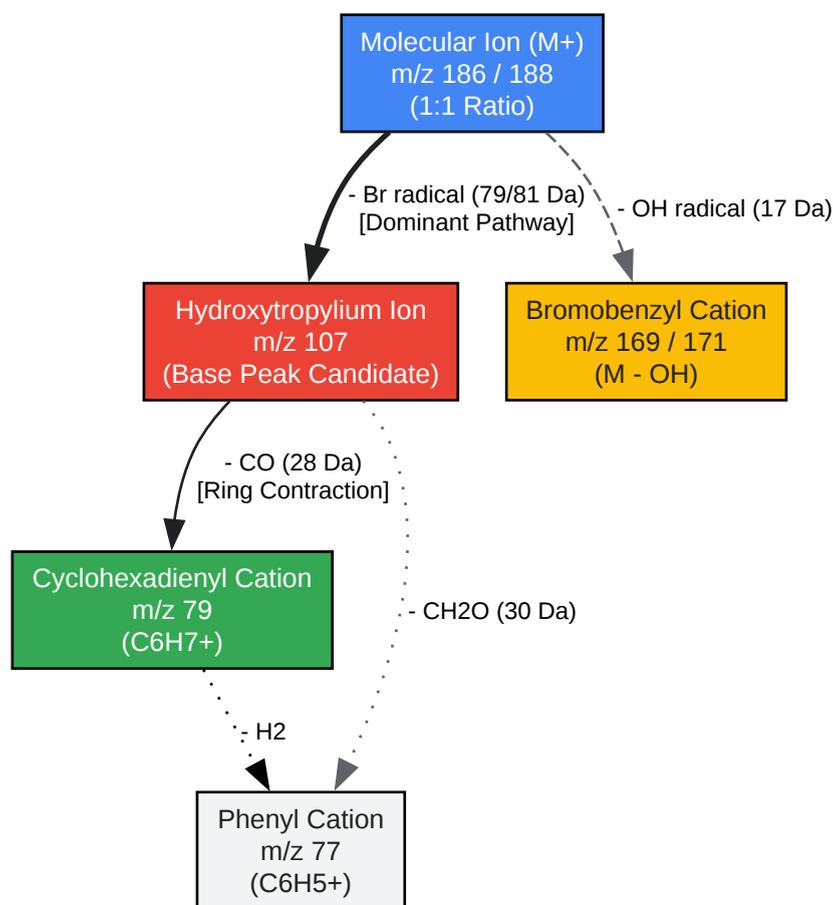
- Loss of Water (

): Yields

168/170.^[1] This is generally less intense than the loss of Br.

Visualization of Fragmentation Mechanics^[1]^[5]^[7]

The following diagram illustrates the connectivity and mass transitions.



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Caption: Fragmentation tree for **2-bromobenzyl alcohol** under Electron Ionization (70 eV). The path to m/z 107 and m/z 79 represents the high-probability dissociation sequence.

Experimental Protocol for Identification

To ensure reproducible spectral data for library matching or structural confirmation, follow this standard operating procedure.

Sample Preparation

- Solvent: Dissolve ~1 mg of sample in 1 mL of HPLC-grade Methanol or Dichloromethane.
- Concentration: Final concentration should be approx. 10-50 ppm to prevent detector saturation (which skews isotope ratios).

GC-MS Acquisition Parameters

Parameter	Setting	Rationale
Inlet Temperature	250°C	Ensures rapid volatilization without thermal degradation.[1]
Source Temp	230°C	Prevents condensation; high enough to keep source clean.
Ionization Energy	70 eV	Standard for NIST/Wiley library matching.
Scan Range	40 - 300	Captures low mass aromatic fragments and the molecular ion.
Transfer Line	280°C	Prevents cold spots between GC and MS.[1]

Data Analysis Checklist

- Verify Parent: Check
186/188 doublet.
- Check Dehalogenation: Confirm presence of
107 (Loss of Br).[1]
- Verify Organic Fragment: Confirm
79 is present but
81 is absent (or <1% relative to 79).[1] This confirms
79 is
, not
.[1]

- Isomer Differentiation: Note that distinguishing 2-bromo from 3-bromo or 4-bromo via EI-MS alone is difficult. Retention time (GC) is the primary differentiator. 2-bromo isomers typically elute earlier than para- isomers on non-polar columns due to lower boiling points (internal H-bonding/shielding).[1]

References

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